molecular formula C18H18ClN3O2 B4978982 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride

2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride

Cat. No. B4978982
M. Wt: 343.8 g/mol
InChI Key: KALGMYKTJLFIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazo[1,2-a]benzimidazole derivatives and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride are diverse and depend on the specific application. It has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride in lab experiments include its diverse range of applications, its potency, and its relatively low toxicity. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the study of 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride. These include:
1. Further investigation of its potential as a therapeutic agent for neurodegenerative disorders.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a treatment for antibiotic-resistant bacterial infections.
4. Study of its potential as a treatment for autoimmune disorders.
5. Exploration of its potential as a radioprotective agent.
Conclusion:
In conclusion, 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its diverse range of applications, potency, and relatively low toxicity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride involves a multi-step process. The first step involves the reaction of 4-methoxyphenyl-1H-imidazole with ethyl chloroacetate in the presence of a base to form 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate. The second step involves the reaction of 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate with o-phenylenediamine in the presence of a base to form 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol. Finally, the compound is reacted with hydrochloric acid to obtain 2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2.ClH/c1-23-14-8-6-13(7-9-14)17-12-21-16-5-3-2-4-15(16)19-18(21)20(17)10-11-22;/h2-9,12,22H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGMYKTJLFIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.